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Compound of Interest

Compound Name: N-Methyl-p-toluenesulfonamide

Cat. No.: B147245

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of vicinal
haloamino ketones utilizing N-Methyl-p-toluenesulfonamide. This class of compounds holds
significant interest in medicinal chemistry and drug development due to their potential as
enzyme inhibitors and as versatile synthetic intermediates. The protocol described herein is
based on the nickel-catalyzed aminobromination of a,3-unsaturated ketones (chalcones).

Introduction

Vicinal haloamino ketones are valuable scaffolds in organic synthesis and are recognized for
their biological activities, including their role as inhibitors of serine and cysteine proteases.[1]
The synthesis of these compounds often involves the simultaneous introduction of a nitrogen
and a halogen functionality across a double bond. N-Methyl-p-toluenesulfonamide serves as
an effective nitrogen source in these reactions, offering a stable and reactive N-nucleophile
after activation. The p-toluenesulfonyl group can act as a protecting group for the amine and
can be removed under specific conditions if required.

A highly regio- and stereoselective method for the synthesis of a-(N-alkyl-N-p-toluenesulfonyl)-
B-bromo-ketones involves the Ni(OAc)z2-catalyzed aminobromination of chalcones.[2] This
reaction utilizes N-methyl-p-toluenesulfonamide in conjunction with N-bromosuccinimide
(NBS) as the nitrogen and bromine sources, respectively. The use of an N-alkyl substituted
sulfonamide has been shown to afford excellent regio- and stereoselectivity.[2]
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Reaction Principle

The core of this synthetic approach is a nickel-catalyzed aminobromination reaction. The
proposed mechanism involves the coordination of the nickel catalyst to the a,3-unsaturated
ketone, which activates the double bond for nucleophilic attack. N-Methyl-p-
toluenesulfonamide acts as the nitrogen nucleophile, and N-bromosuccinimide serves as the
electrophilic bromine source. The reaction proceeds with high regioselectivity, with the amino
group adding to the a-position and the bromine atom adding to the [3-position of the ketone.
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Caption: General workflow of the Ni-catalyzed aminobromination.

Experimental Protocol

The following is a representative experimental protocol for the Ni(OAc)2-catalyzed
aminobromination of chalcones with N-Methyl-p-toluenesulfonamide and NBS. Researchers
should note that optimization of reaction conditions may be necessary for different substrates.
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Materials:

a,B-Unsaturated ketone (Chalcone derivative)

N-Methyl-p-toluenesulfonamide (CsH11NO2S)

N-Bromosuccinimide (NBS)

Nickel(Il) acetate (Ni(OAcC)2)

Acetonitrile (CH3CN), anhydrous

Dichloromethane (CH2zClz2), for workup

Saturated aqueous sodium thiosulfate (Na2S203) solution

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous magnesium sulfate (MgSOa)

Silica gel for column chromatography

Procedure:

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere
(e.g., nitrogen or argon), add the chalcone (1.0 mmol), N-Methyl-p-toluenesulfonamide
(2.2 mmol), and Ni(OAc)z (10 mol%).

Add anhydrous acetonitrile (10 mL) to the flask and stir the mixture at room temperature for
10 minutes.

Add N-Bromosuccinimide (1.2 mmol) portion-wise to the reaction mixture over 5 minutes.

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
by thin-layer chromatography (TLC).
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Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium
thiosulfate solution (15 mL).

Extract the mixture with dichloromethane (3 x 20 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution
(20 mL) and then with brine (20 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vicinal haloamino
ketone.
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1. Add Chalcone, N-Methyl-p-toluenesulfonamide,
and Ni(OAc):z to a dry flask.

i

2. Add anhydrous acetonitrile and stir.

i

3. Add NBS portion-wise.

i

4. Stir at room temperature for 12-24h.
Monitor by TLC.

'

5. Quench with saturated Na=S20s solution.

'

6. Extract with Dichloromethane.

'

7. Wash with NaHCOs and brine.

'

8. Dry, filter, and concentrate.

9. Purify by column chromatography.
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Caption: Step-by-step experimental workflow.
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Quantitative Data

The following table summarizes representative yields for the synthesis of various vicinal
haloamino ketones using the described protocol. Please note that these are representative
values and actual yields may vary depending on the specific substrate and reaction conditions.
The data is based on the findings reported by Sun et al. for the aminobromination of chalcones.

[2]
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Applications in Drug Development

Vicinal haloamino ketones are of significant interest to drug development professionals due to
their potential to act as covalent inhibitors of enzymes, particularly proteases. The electrophilic
nature of the carbon bearing the halogen and the carbonyl carbon allows for nucleophilic attack
by amino acid residues (e.g., cysteine or serine) in the active site of an enzyme, leading to
irreversible inhibition.[1] This class of compounds has been explored for the development of
therapeutics for a range of diseases, including cancer and viral infections. The synthetic route
described here provides a reliable method for accessing a library of these compounds for
structure-activity relationship (SAR) studies.

Safety Information

* N-Methyl-p-toluenesulfonamide: May cause skin and eye irritation. Handle with
appropriate personal protective equipment (PPE), including gloves and safety glasses.

e N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. It is a lachrymator. Handle in
a well-ventilated fume hood with appropriate PPE.

» Nickel(ll) acetate: Toxic and a suspected carcinogen. Avoid inhalation of dust and contact
with skin and eyes. Handle with extreme care and appropriate PPE.

e Dichloromethane: A volatile and suspected carcinogen. Use only in a well-ventilated fume
hood.

o Acetonitrile: Flammable and toxic. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all
institutional safety guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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